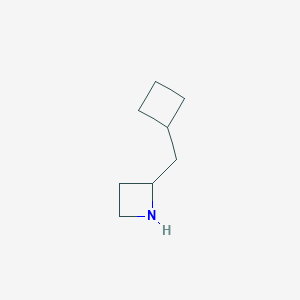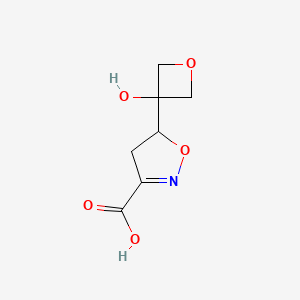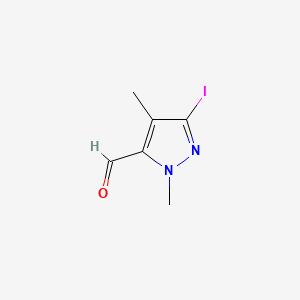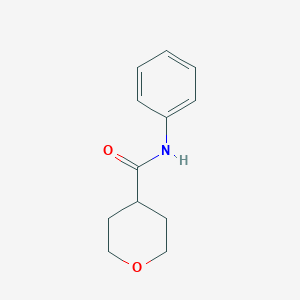
N-phenyloxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyloxane-4-carboxamide is a compound that belongs to the class of carboxamides, which are widely recognized for their significant roles in organic and medicinal chemistry. Carboxamides are known for their utility in synthesizing peptides, lactams, and various bioactive products with anticancer, antifungal, and antibacterial properties
Méthodes De Préparation
The synthesis of N-phenyloxane-4-carboxamide can be achieved through several methods. One common approach involves the amidation of carboxylic acid substrates. This process can be catalytic or non-catalytic, and it often requires the activation of the carboxylic acid to form more reactive intermediates such as anhydrides, acyl imidazoles, or acyl halides . The reaction typically involves the use of coupling reagents or catalysts to facilitate the formation of the amide bond. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity.
Analyse Des Réactions Chimiques
N-phenyloxane-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The amidation reaction, which is a key step in its synthesis, involves the reaction of a carboxylic acid with an amine to form the amide bond . Common reagents used in these reactions include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as hydrochloric acid. The major products formed from these reactions are typically amides, which can further undergo modifications to yield various derivatives.
Applications De Recherche Scientifique
N-phenyloxane-4-carboxamide has been explored for its potential applications in several scientific fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, carboxamide derivatives have shown promise as antifungal, antimicrobial, and anticancer agents . The compound’s ability to inhibit specific enzymes and pathways makes it a valuable candidate for drug development. Additionally, in the industrial sector, carboxamides are used in the production of various bioactive products and materials.
Mécanisme D'action
The mechanism of action of N-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, carboxamides are known to inhibit enzymes such as succinate dehydrogenase, which plays a crucial role in the tricarboxylic acid cycle . By binding to the active site of the enzyme, the compound disrupts the normal metabolic processes, leading to the inhibition of pathogen growth. This mechanism is particularly relevant in the context of fungicidal and antimicrobial applications.
Comparaison Avec Des Composés Similaires
N-phenyloxane-4-carboxamide can be compared with other similar compounds, such as benzoxazole and pyrimidine carboxamide derivatives. These compounds share structural similarities and exhibit comparable biological activities . this compound stands out due to its unique combination of the oxane and carboxamide moieties, which contribute to its distinct chemical properties and potential applications. Similar compounds include benzoxazole carboxamides, pyrimidine carboxamides, and other oxazole derivatives.
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
N-phenyloxane-4-carboxamide |
InChI |
InChI=1S/C12H15NO2/c14-12(10-6-8-15-9-7-10)13-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,13,14) |
Clé InChI |
VTWJCJZXNDZDID-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1C(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


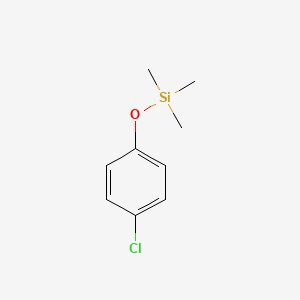
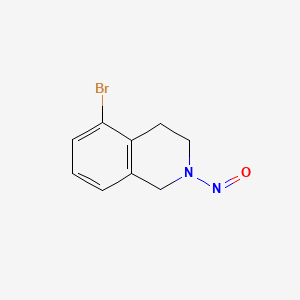
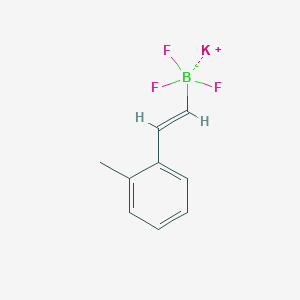
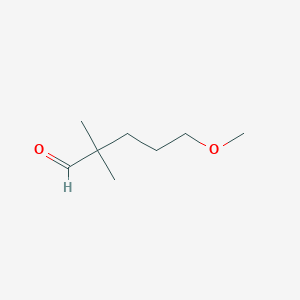
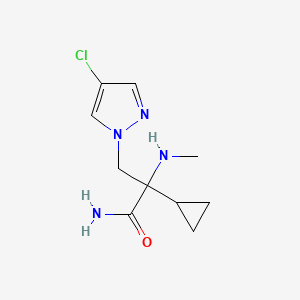
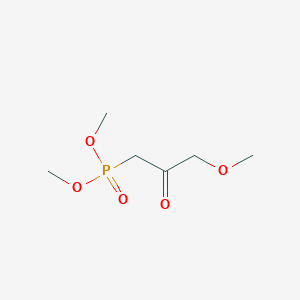
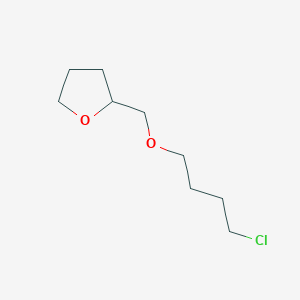
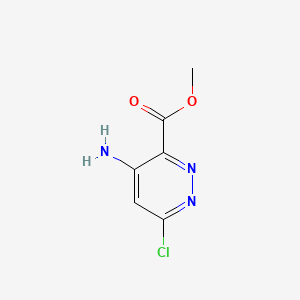

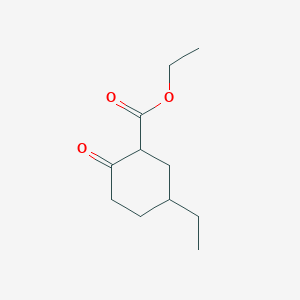
![(2S)-2-amino-N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-methylbutanamide dihydrochloride](/img/structure/B15299768.png)
